

Mass Spectrometry Analysis of 4-(4-Nitrophenyl)oxazole: A Comparative Guide

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)oxazole

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This guide provides a detailed analysis of the mass spectrometric behavior of **4-(4-Nitrophenyl)oxazole**, a molecule of interest in various research fields. Understanding its fragmentation pattern is crucial for its identification, characterization, and for metabolism studies. This document presents a predicted fragmentation pathway based on established principles of mass spectrometry and compares it with related structures to offer a comprehensive analytical overview.

Predicted Mass Spectrometry Data of 4-(4-Nitrophenyl)oxazole

The mass spectral analysis of **4-(4-Nitrophenyl)oxazole** is expected to be characterized by fragmentation events involving both the oxazole ring and the nitrophenyl moiety. The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak, followed by a series of fragment ions resulting from the loss of small neutral molecules.

m/z (Predicted)	Proposed Fragment Ion	Formula	Notes on Fragmentation
190	$[M]^+$	$[C_9H_6N_2O_3]^+$	Molecular ion
160	$[M - NO]^+$	$[C_9H_6NO_2]^+$	Loss of nitric oxide from the nitro group.
144	$[M - NO_2]^+$	$[C_9H_6NO]^+$	Loss of nitrogen dioxide from the nitro group.
116	$[C_8H_6N]^+$	$[C_8H_6N]^+$	Subsequent loss of CO from the $[M - NO_2]^+$ fragment.
104	$[C_7H_4O]^+$	$[C_7H_4O]^+$	Likely formation of a benzoyl cation derivative after ring cleavage.
90	$[C_6H_4N]^+$	$[C_6H_4N]^+$	Fragmentation of the oxazole ring.
76	$[C_6H_4]^+$	$[C_6H_4]^+$	Benzene ring fragment.

Experimental Protocols

A standard protocol for the analysis of **4-(4-Nitrophenyl)oxazole** using Electron Ionization Mass Spectrometry (EI-MS) is provided below.

Instrumentation:

- A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an EI source.

GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).

- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.

Sample Preparation:

- Dissolve a small amount of **4-(4-Nitrophenyl)oxazole** in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Inject 1 µL of the solution into the GC-MS system.

Comparative Fragmentation Analysis

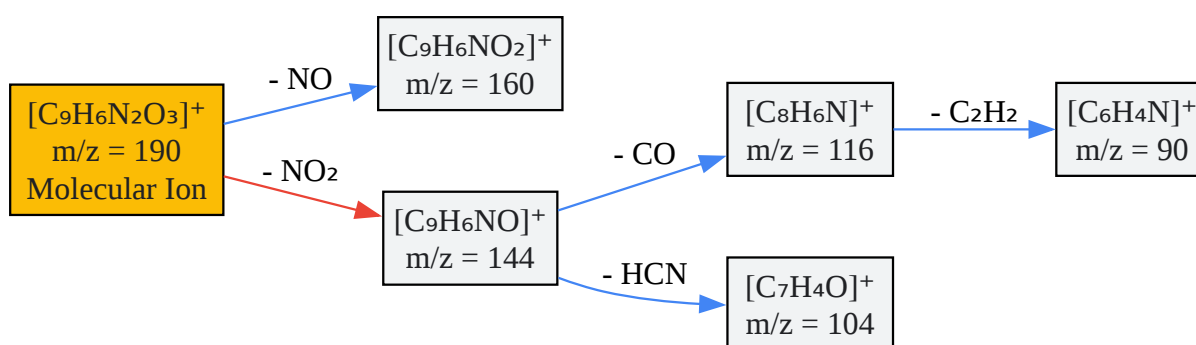
The presence of the nitro group on the phenyl ring significantly influences the fragmentation pattern of **4-(4-Nitrophenyl)oxazole** when compared to its non-nitrated analog, 4-phenyloxazole.

- **4-Phenyloxazole:** The fragmentation is dominated by the cleavage of the oxazole ring, leading to the characteristic loss of CO (28 Da) and HCN (27 Da). The primary fragments would include the molecular ion, $[M-CO]^+$, and $[M-HCN]^+$.
- **4-(4-Nitrophenyl)oxazole:** In addition to the oxazole ring fragmentation, the nitro group introduces characteristic losses of NO (30 Da) and NO₂ (46 Da). These fragmentation

pathways are often prominent and can be diagnostic for the presence of a nitroaromatic substructure. The initial loss of the nitro group fragments is expected to be a major pathway, followed by the fragmentation of the remaining phenyloxazole structure.

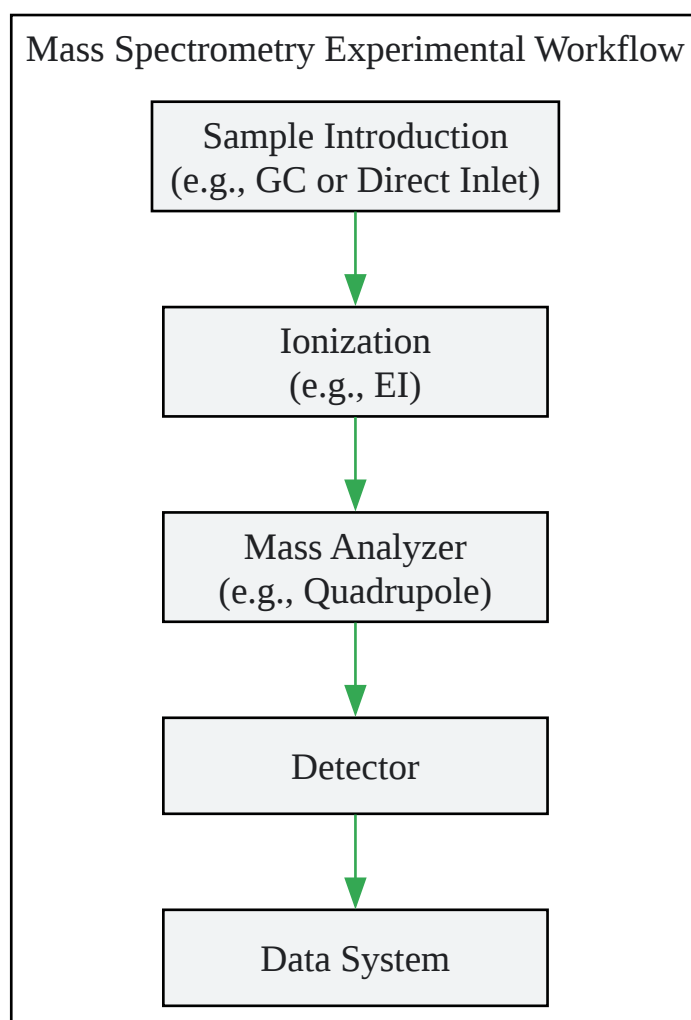
Visualizing the Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of **4-(4-Nitrophenyl)oxazole** and a general workflow for mass spectrometry analysis.



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Caption: Predicted EI-MS fragmentation pathway of **4-(4-Nitrophenyl)oxazole**.



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Caption: General experimental workflow for mass spectrometry analysis.

In conclusion, the mass spectrometric analysis of **4-(4-Nitrophenyl)oxazole** is predicted to yield a rich fragmentation pattern that provides significant structural information. By understanding the characteristic losses from both the oxazole and nitrophenyl moieties, researchers can confidently identify this compound and distinguish it from related structures. The provided experimental protocol offers a starting point for developing a robust analytical method for its detection and quantification.

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